molecular formula C17H15N3O3S B2584852 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide CAS No. 896357-90-7

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide

Cat. No.: B2584852
CAS No.: 896357-90-7
M. Wt: 341.39
InChI Key: HYCRPOYBNGQWFN-UHFFFAOYSA-N
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Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a 1,3,4-oxadiazole derivative featuring a benzamide core substituted with a methylthio (-SMe) group at the para position and a 4-methoxyphenyl moiety attached to the oxadiazole ring. The 1,3,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, making it a common pharmacophore in medicinal chemistry . The methylthio group enhances lipophilicity and may influence electronic properties, while the 4-methoxyphenyl substituent contributes to steric and electronic modulation of the molecule .

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-7-3-12(4-8-13)16-19-20-17(23-16)18-15(21)11-5-9-14(24-2)10-6-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCRPOYBNGQWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the methoxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential as an anti-inflammatory and anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide moiety in 1,3,4-oxadiazole derivatives is frequently modified to optimize bioactivity. Key analogs include:

Compound Name Substituent on Benzamide Oxadiazole-Linked Aryl Group Key Properties/Activities Reference
Target Compound 4-(Methylthio) 4-Methoxyphenyl High lipophilicity, antifungal potential
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-Sulfamoyl 4-Methoxyphenylmethyl Antifungal (C. albicans), TrxR inhibitor
Compound 18 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide) 3-(Thiomethoxy) 2,3-Dihydrodioxin Moderate Ca²⁺/calmodulin inhibition
Compound 2r (N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide) 4-Methyl 4-Methoxyphenyl Structural analog, reduced electronic effects

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : The thiomethoxy group in Compound 18 and methylthio in the target compound increase logP values compared to methyl or methoxy substituents, favoring blood-brain barrier penetration .

Modifications on the Oxadiazole-Linked Aryl Group

The aryl group attached to the oxadiazole ring influences steric bulk and π-π interactions:

Compound Name Oxadiazole-Linked Group Synthesis Yield Purity (HPLC) Bioactivity Highlights
Target Compound 4-Methoxyphenyl Not reported Not reported Antifungal (inferred from LMM5)
Compound 20 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide) 2,3-Dihydrodioxin 37% 97.9% Calmodulin inhibition (IC₅₀ = 1.2 µM)
Compound 51 (N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methoxy)benzamide) Cyclohexyl 38% 95.2% Improved solubility vs. aryl groups

Key Observations :

  • Steric Effects : Bulky groups like cyclohexyl (Compound 51) reduce enzymatic binding affinity but improve solubility, whereas planar aryl groups (e.g., 4-methoxyphenyl) enhance target engagement .
  • Tautomerism : Compounds like LMM5 and the target compound avoid tautomeric shifts seen in thiadiazole derivatives (e.g., ), ensuring stable interactions .

Yield and Purity Trends :

  • Methylthio-containing analogs (e.g., Compound 18) show moderate yields (15–50%) and high purity (≥95%) .
  • Bromo or trifluoromethyl substituents (e.g., Compound 7, 19) achieve higher yields (50–60%) due to stabilized intermediates .

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • IUPAC Name: this compound
  • SMILES Notation: COc(cc1)ccc1-c1nnc(C(=O)NCC2=CC=CC=C2) o1

The structure features a 1,3,4-oxadiazole ring which is known for its diverse biological activities and potential as a pharmacophore.

Antitumor Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antitumor properties. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines:

Compound Cancer Type IC50 (µM)
Compound I-8RET Kinase Inhibitor0.25 - 0.75
Benzamide DerivativeBreast Cancer0.35 - 0.50

The oxadiazole derivatives have been noted for their ability to downregulate key proteins involved in tumor growth and survival pathways.

Antiviral Activity

Recent studies have explored the antiviral potential of oxadiazole derivatives. For example, compounds with similar structures have shown efficacy against viral polymerases:

Compound Virus Targeted EC50 (µM)
Oxadiazole Derivative AHCV NS5B32.2
Oxadiazole Derivative BHIV Reverse Transcriptase30.0

These findings suggest that this compound could potentially act as a lead compound in developing antiviral therapies.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Interference with Viral Replication : It may disrupt viral replication processes by inhibiting essential enzymes such as polymerases.
  • Modulation of Immune Response : Some studies indicate that similar compounds can enhance immune responses by modulating PD-1/PD-L1 interactions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Study on RET Kinase Inhibition :
    • A derivative exhibited strong inhibition of RET kinase activity in vitro and reduced cell proliferation in RET-driven cancers.
    • The study highlighted the importance of structural modifications in enhancing biological activity.
  • Antiviral Efficacy Against HCV :
    • A series of oxadiazole derivatives were tested against HCV NS5B polymerase.
    • Results indicated a high degree of potency with low cytotoxicity in human cell lines.
  • Immune Modulation Studies :
    • Research demonstrated that certain oxadiazole-containing compounds could restore immune function in splenocytes exposed to PD-L1 blockade.

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